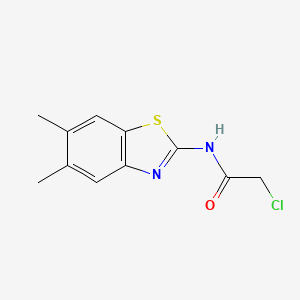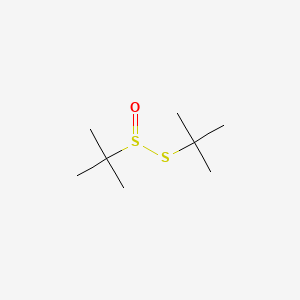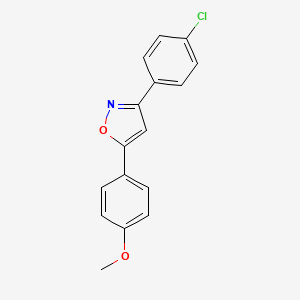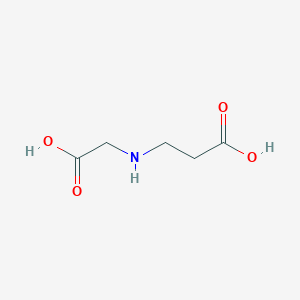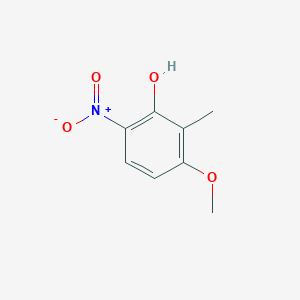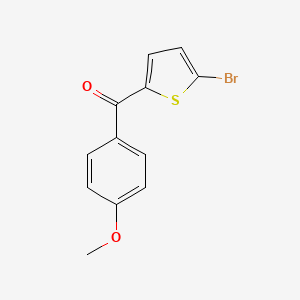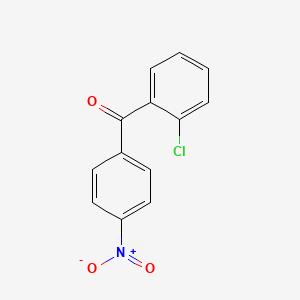
Acetaldehyde di-cis-3-hexenyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde di-cis-3-hexenyl acetal is an acetal.
Wissenschaftliche Forschungsanwendungen
1. Role in Apple Volatile Production
Acetaldehyde di-cis-3-hexenyl acetal plays a significant role in the production of odor-active volatiles in apples. Research by Contreras and Beaudry (2013) explored how this compound, among other C6 volatiles, is produced via the lipoxygenase (LOX) pathway and contributes to the overall aroma profile of 'Jonagold' apple fruit. This study highlighted how different volatiles, including cis-3-hexenyl acetate, are associated with fruit ripening, impacting the sensory perception of apples (Contreras & Beaudry, 2013).
2. Synthesis and Protection of Carboxylic Acids
A study by Arai et al. (1998) described the use of a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, in the synthesis and protection of carboxylic acids. This novel reagent proved effective in creating stable amides under basic conditions, which can be seen as an extension of the broader chemical utility of acetaldehyde acetals (Arai et al., 1998).
3. Role in Flavor Compound Synthesis
The synthesis of cis-3-hexen-1-yl acetate, a compound closely related to acetaldehyde di-cis-3-hexenyl acetal and a significant green note flavor compound, was investigated by Xiaoshuan et al. (2013). This research highlighted the compound's applications in the food and cosmetic industry, demonstrating its importance in creating desirable flavors and scents (Xiaoshuan et al., 2013).
4. Analysis in Wine Aging
Peterson et al. (2015) researched heterocyclic acetals, including compounds structurally similar to acetaldehyde di-cis-3-hexenyl acetal, in the context of wine aging. Their work focused on these acetals as potential markers of age and oxidation in fortified wines, underlining the compound's significance in food science and quality assessment (Peterson et al., 2015).
Eigenschaften
CAS-Nummer |
63449-64-9 |
|---|---|
Produktname |
Acetaldehyde di-cis-3-hexenyl acetal |
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(Z)-1-[1-[(Z)-hex-3-enoxy]ethoxy]hex-3-ene |
InChI |
InChI=1S/C14H26O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h6-9,14H,4-5,10-13H2,1-3H3/b8-6-,9-7- |
InChI-Schlüssel |
KCPFRJBAXWUXIG-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(C)OCCC=CCC |
Kanonische SMILES |
CCC=CCCOC(C)OCCC=CCC |
Dichte |
0.864-0.870 |
Andere CAS-Nummern |
63449-64-9 |
Physikalische Beschreibung |
Clear, colourless liquid; Strong, green, herbaceous aroma |
Löslichkeit |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



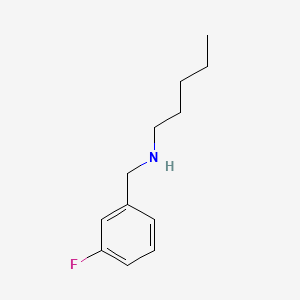

![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)
